6-Hydroxydecan-2-one
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Overview
Description
6-Hydroxydecan-2-one is an organic compound with the molecular formula C10H20O2 . It contains a hydroxyl group (-OH) and a ketone group (C=O) on a decane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxydecan-2-one can be synthesized through several methods. One common approach involves the oxidation of 6-decanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Hydroxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: 6-Decanone or 6-decanoic acid.
Reduction: 6-Decanol.
Substitution: 6-Bromodecan-2-one or 6-Chlorodecan-2-one.
Scientific Research Applications
6-Hydroxydecan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone component in certain insect species, aiding in behavioral studies.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Hydroxydecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses in insects . The hydroxyl and ketone groups play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxyhexan-2-one
- 3-Hydroxydecan-2-one
- 6-Hydroxyundecan-2-one
Uniqueness
6-Hydroxydecan-2-one is unique due to its specific chain length and functional group positioning, which confer distinct chemical and biological properties. Compared to shorter or longer chain analogs, it exhibits different reactivity and interaction profiles, making it valuable for specific applications .
Properties
CAS No. |
65885-50-9 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
6-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-7-10(12)8-5-6-9(2)11/h10,12H,3-8H2,1-2H3 |
InChI Key |
TWFJFFZQYXYWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC(=O)C)O |
Origin of Product |
United States |
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